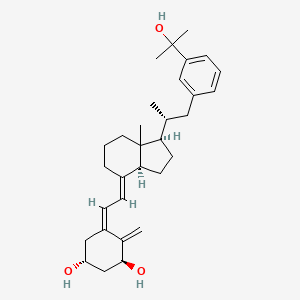![molecular formula C21H38N2O3 B14283221 N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea CAS No. 126279-29-6](/img/structure/B14283221.png)
N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of cyclohexyl and cyclopentyloxy groups attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea typically involves the reaction of cyclohexylamine with cyclopentyl chloroformate to form an intermediate, which is then reacted with 3-(cyclopentyloxy)-2-hydroxypropyl isocyanate to yield the final product. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at ambient or slightly elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol functionalities.
Substitution: Formation of substituted urea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dicyclohexylurea: A structurally similar compound with cyclohexyl groups attached to the urea moiety.
N,N’-Diphenylurea: Another urea derivative with phenyl groups instead of cyclohexyl groups.
N,N’-Dimethylurea: A simpler urea derivative with methyl groups.
Uniqueness: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea is unique due to the presence of both cyclohexyl and cyclopentyloxy groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
126279-29-6 |
|---|---|
Molekularformel |
C21H38N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1,3-dicyclohexyl-1-(3-cyclopentyloxy-2-hydroxypropyl)urea |
InChI |
InChI=1S/C21H38N2O3/c24-19(16-26-20-13-7-8-14-20)15-23(18-11-5-2-6-12-18)21(25)22-17-9-3-1-4-10-17/h17-20,24H,1-16H2,(H,22,25) |
InChI-Schlüssel |
SBPADPJRULMZET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(CC(COC2CCCC2)O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
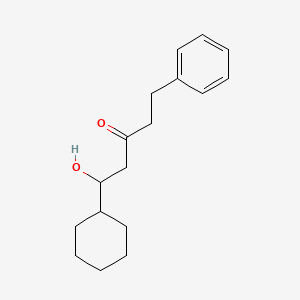
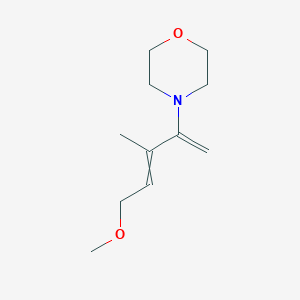
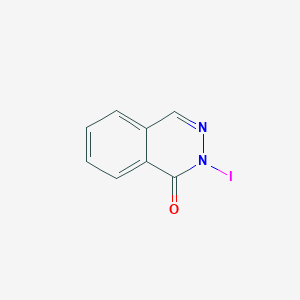

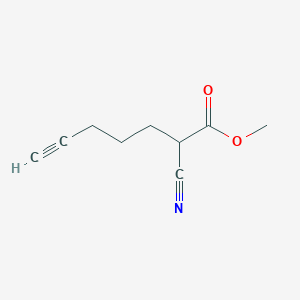
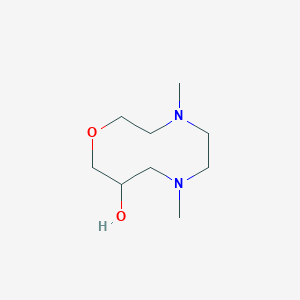

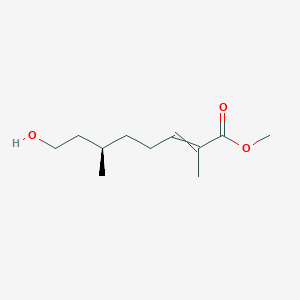
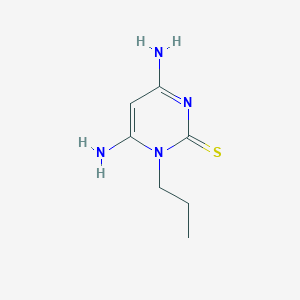
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
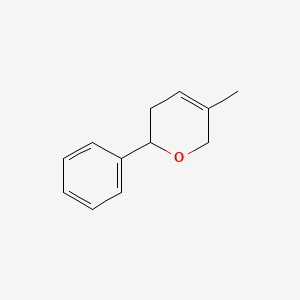
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
